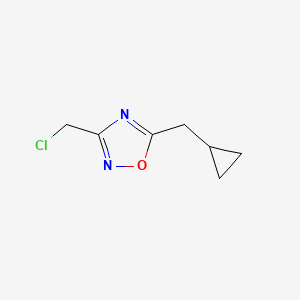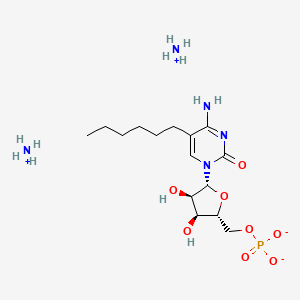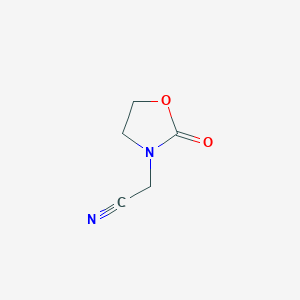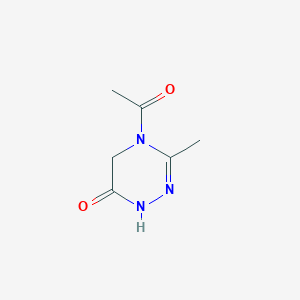![molecular formula C20H19FN2O2 B13110783 2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)
2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a fluoro-substituted phenyl ring, and an indole core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluoro-Substituted Phenyl Ring: This step involves the coupling of the fluoro-substituted phenyl ring to the indole core, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Formylation: The final step is the formylation of the compound, which can be done using Vilsmeier-Haack reaction conditions, involving the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent for nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, Palladium catalysts
Major Products Formed
Oxidation: 2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carboxylic acid
Reduction: 2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyl)-7-((2-chloro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde
- 2-(tert-Butyl)-7-((2-bromo-4-formylphenyl)amino)-1H-indole-3-carbaldehyde
- 2-(tert-Butyl)-7-((2-methyl-4-formylphenyl)amino)-1H-indole-3-carbaldehyde
Uniqueness
Compared to similar compounds, 2-(tert-Butyl)-7-((2-fluoro-4-formylphenyl)amino)-1H-indole-3-carbaldehyde stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C20H19FN2O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-tert-butyl-7-(2-fluoro-4-formylanilino)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C20H19FN2O2/c1-20(2,3)19-14(11-25)13-5-4-6-17(18(13)23-19)22-16-8-7-12(10-24)9-15(16)21/h4-11,22-23H,1-3H3 |
Clave InChI |
VVUOQSDHGDWENN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C2=C(N1)C(=CC=C2)NC3=C(C=C(C=C3)C=O)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



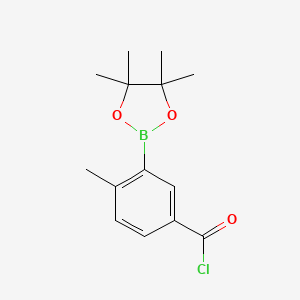
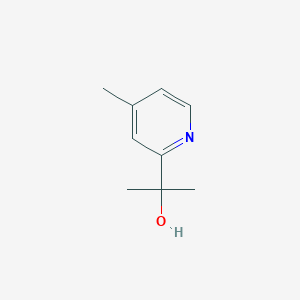
![Methyl 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoate](/img/structure/B13110720.png)
![2-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13110721.png)

![8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13110732.png)
